Ethyl 4-nitroso-1-piperazinecarboxylate

Beschreibung

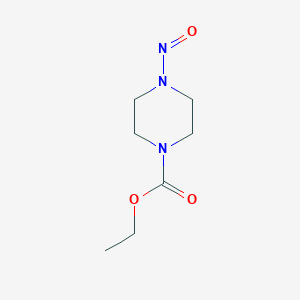

Ethyl 4-nitroso-1-piperazinecarboxylate is a piperazine derivative characterized by a nitroso (-NO) group at the 4-position of the piperazine ring and an ethyl carboxylate ester at the 1-position. Piperazine derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science.

Eigenschaften

IUPAC Name |

ethyl 4-nitrosopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O3/c1-2-13-7(11)9-3-5-10(8-12)6-4-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHRVILJSHWJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157619 | |

| Record name | Ethyl 4-nitroso-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13256-15-0 | |

| Record name | Ethyl 4-nitroso-1-piperazinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-nitroso-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-nitrosopiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-NITROSO-1-PIPERAZINECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8K56V729T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

The synthesis of ethyl 4-nitroso-1-piperazinecarboxylate involves the nitrosation of ethyl 1-piperazinecarboxylate. The reaction typically requires a nitrosating agent such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl), to facilitate the formation of the nitroso group . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity.

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve stringent safety measures due to the compound’s toxicity and potential carcinogenicity .

Analyse Chemischer Reaktionen

Reduction Reactions

The nitroso group undergoes reduction to form amine derivatives under varying conditions:

Mechanistic studies indicate LAH reduces the nitroso group via a two-electron transfer process, while Zn/AcOH facilitates proton-coupled electron transfer . The ester group remains intact under these conditions.

Alkylation and Acylation

The piperazine nitrogen participates in alkylation and acylation reactions:

Methylation with Formaldehyde

Under acidic conditions (pH 6–7, 80–100°C), the compound reacts with formaldehyde and formic acid to yield 1-nitroso-4-methylpiperazine :

textEthyl 4-nitroso-1-piperazinecarboxylate + HCHO → 1-Nitroso-4-methylpiperazine + CO2↑

Key parameters :

-

Molar ratio (nitroso compound : formaldehyde) = 1 : 1.8–2.2

-

Reaction time: 1.5–3 hours

Acylation with Carbodiimides

Coupling agents like EDC/HOBT enable amide bond formation at the piperazine nitrogen, as demonstrated in peptide synthesis :

textThis compound + N-protected amino acid → Amide derivatives

Typical conditions :

Photolytic Decomposition

Nitroso groups exhibit sensitivity to UV light, leading to degradation via radical pathways :

textThis compound → Radical intermediates → Formaldehyde + Nitric oxide + Piperazine fragments

Critical factors :

-

Wavelength: 254–350 nm

-

Solvent: Aqueous or organic media

-

Byproducts: Superoxide (O₂- ⁻) and hydroxyl radical-like species detected

Ester Hydrolysis

The ethyl ester undergoes saponification under alkaline conditions:

textThis compound + KOH → 4-Nitroso-1-piperazinecarboxylic acid + Ethanol

Conditions :

Nitroso Group Stability

In strongly acidic media (pH < 3), the compound undergoes denitrosation, forming piperazine derivatives and releasing nitrous acid :

textThis compound + H⁺ → Ethyl piperazine-1-carboxylate + HNO2

Condensation Reactions

The nitroso group participates in hydrazone formation with carbonyl compounds:

| Carbonyl Substrate | Product | Conditions | Source |

|---|---|---|---|

| Aldehydes | Acylhydrazones | RT, ethanol | |

| Ketones | Carbonylazo derivatives | Acidic catalysis |

Reaction kinetics favor electron-deficient carbonyl partners due to the electrophilic nature of the nitroso group .

Stability Profile

Key stability concerns include:

-

Thermal degradation : Decomposes above 150°C, releasing NOₓ gases .

-

pH sensitivity : Stable at pH 6–8; rapid decomposition occurs outside this range .

-

Light sensitivity : Store in amber containers to prevent photolytic breakdown .

This compound’s reactivity is defined by the interplay between its electron-deficient nitroso group and the nucleophilic piperazine nitrogen. Applications span pharmaceutical intermediates (e.g., vasodilators ) and materials science, though handling requires strict control of light, temperature, and pH to avoid unintended decomposition pathways.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antibacterial Activity

ENPC has been investigated for its potential as an antibacterial agent. Research indicates that derivatives of piperazine, including ENPC, exhibit activity against various bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics . The compound's effectiveness can be enhanced by modifying its structure to improve its pharmacological profile.

Quality Control in Drug Manufacturing

ENPC is utilized in the analytical method development and validation processes within the pharmaceutical industry. It serves as a reference standard for quality control (QC) applications, particularly in the context of Abbreviated New Drug Applications (ANDAs). This is crucial for ensuring the safety and efficacy of pharmaceutical products during commercial production .

Analytical Chemistry

Method Development

The compound is instrumental in developing analytical methods for detecting nitrosamines, which are known carcinogens. ENPC can be used in assays to quantify nitrosamine levels in pharmaceutical formulations, thereby aiding compliance with regulatory standards .

Toxicology Studies

Due to its classification as a highly toxic organic compound and a suspected human carcinogen, ENPC is also significant in toxicological research. Studies focusing on its carcinogenic properties are essential for understanding the risks associated with nitrosamines and developing safer alternatives .

Chemical Synthesis

ENPC can act as an intermediate in synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, making it useful in the synthesis of other nitrogen-containing compounds that may have therapeutic applications .

Case Study 1: Antibacterial Derivatives

A study explored the synthesis of new piperazine derivatives based on ENPC, evaluating their antibacterial efficacy against resistant bacterial strains. The results indicated that certain modifications led to compounds with significantly enhanced activity compared to ENPC itself .

Case Study 2: Quality Control Protocols

In a pharmaceutical setting, ENPC was employed as a standard reference material during the validation of an HPLC method designed to quantify nitrosamines in drug formulations. This application demonstrated its importance in ensuring product safety and regulatory compliance .

Wirkmechanismus

The mechanism of action of ethyl 4-nitroso-1-piperazinecarboxylate involves its interaction with cellular components, leading to potential toxic and carcinogenic effects. The nitroso group can form reactive intermediates that interact with DNA, proteins, and other cellular molecules, causing damage and disrupting normal cellular functions . The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

Piperazine derivatives differ primarily in their substituents, which dictate their electronic, steric, and functional properties. Below is a comparative analysis of key analogs:

Key Observations :

- Nitroso vs. Nitro: The nitroso group (R-NO) is more reactive than nitro (R-NO₂) due to its ability to act as a nitrosating agent, posing higher toxicity risks .

- Sulfonyl Groups : Sulfonyl derivatives (e.g., ) exhibit enhanced stability and are common in protease inhibitors and kinase inhibitors.

- Bulkier Substituents : Compounds with indole-pyridine () or benzothiazole () groups introduce steric hindrance, affecting binding affinity in drug-receptor interactions.

Physical and Chemical Properties

- Boiling Point : Simple derivatives like 1-Ethylpiperazine boil at 157°C (). Nitroso groups may lower boiling points due to polarity.

- Solubility : Carboxylate esters generally improve solubility in organic solvents. Sulfonyl groups () enhance water solubility via polar interactions.

- Stability : Nitroso compounds are prone to light/heat degradation, whereas sulfonyl derivatives () are more stable .

Biologische Aktivität

Ethyl 4-nitroso-1-piperazinecarboxylate (ENPC) is an organic compound characterized by its unique structure, which includes a nitroso group (-NO) attached to a piperazine ring and an ethyl ester group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

- Molecular Formula : C₇H₁₃N₃O₃

- Molecular Weight : Approximately 187.2 g/mol

- Structure : The presence of both nitroso and carboxylic functionalities enhances its reactivity, making it a candidate for various biological interactions.

Biological Activity

Research indicates that ENPC exhibits significant biological activity, particularly in the context of its potential as a therapeutic agent. Some key areas of interest include:

- Antimicrobial Activity : Preliminary studies suggest that ENPC may possess antimicrobial properties, potentially inhibiting the growth of various pathogenic bacteria.

- Cytotoxic Effects : There is emerging evidence that ENPC may exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.

- Interaction with Biomolecules : The nitroso group in ENPC allows for interactions with various biomolecules, which could lead to diverse biological effects.

Comparative Analysis of Similar Compounds

The following table compares ENPC with structurally related compounds to highlight its unique features and potential advantages:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-nitrosopiperazinecarboxylate | C₇H₁₃N₃O₃ | Unique combination of nitroso and carboxylic functionalities; potential antimicrobial and cytotoxic properties. |

| 1-Ethyl-4-nitrosopiperazine | C₆H₁₃N₃O | Lacks carboxylic acid functionality; studied for similar biological activities but less reactive. |

| N,N-Diethylpiperazine | C₈H₁₈N₂ | Simple piperazine derivative without nitroso or carboxylic groups; generally less biologically active. |

| 4-Nitrosopiperidine | C₅H₈N₂O | Similar nitroso group but lacks ester functionality; used in different synthetic pathways. |

While specific mechanisms of action for ENPC are still under investigation, the following hypotheses have been proposed based on its chemical structure:

- Nitroso Group Interactions : The nitroso group may facilitate redox reactions in biological systems, potentially leading to the formation of reactive nitrogen species (RNS) that can affect cellular signaling pathways.

- Enzyme Inhibition : ENPC may act as an inhibitor for certain enzymes involved in metabolic pathways, similar to other piperazine derivatives known for their inhibitory effects on enzymes like cyclooxygenase (COX) and protein kinases.

Q & A

Basic: What are the standard synthetic routes for Ethyl 4-nitroso-1-piperazinecarboxylate?

Methodological Answer:

The compound is synthesized via nitrosation of its precursor, Ethyl 1-piperazinecarboxylate, using sodium nitrite under acidic conditions (e.g., HCl or acetic acid). Key steps include:

- Precursor Preparation : Ethyl 1-piperazinecarboxylate is first synthesized via carbamate protection of piperazine using ethyl chloroformate in the presence of a base (e.g., triethylamine) .

- Nitrosation : The secondary amine group on the piperazine ring reacts with nitrous acid (generated in situ from NaNO₂ and HCl) at 0–5°C to introduce the nitroso group. Reaction monitoring via TLC or HPLC is critical to avoid over-nitrosation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or crystallization (ethanol/water) isolates the product.

Advanced: How can conflicting spectroscopic data for the nitroso group be resolved during structural characterization?

Methodological Answer:

Discrepancies in NMR (e.g., split peaks for the nitroso group) or IR (N=O stretch variability) often arise due to tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Conduct experiments at low temperatures (−40°C) to slow tautomeric interconversion and resolve splitting .

- DFT Calculations : Compare experimental IR/NMR with computational models (e.g., B3LYP/6-31G*) to identify dominant tautomers .

- X-ray Crystallography : Confirm solid-state structure, as nitroso groups exhibit planar geometry in crystals .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of toxic NOₓ fumes generated during decomposition .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent degradation .

Advanced: How does the nitroso group influence the compound’s reactivity under physiological conditions?

Methodological Answer:

The nitroso group (–N=O) undergoes pH-dependent redox reactions:

- Acidic Conditions : Protonation leads to nitrosium ion (NO⁺), enabling electrophilic attack on biomolecules like thiols or amines .

- Neutral/Basic Conditions : Acts as a nitric oxide (NO) donor via radical-mediated decomposition, detectable via EPR spin trapping .

- Biological Implications : Monitor NO release kinetics (e.g., chemiluminescence assays) to assess potential vasoactivity or cytotoxicity .

Basic: What analytical techniques are essential for purity assessment?

Methodological Answer:

- HPLC-UV/Vis : Use C18 columns (acetonitrile/water + 0.1% TFA) to quantify impurities; nitroso group absorbs at ~250 nm .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ = 187.23 m/z) and rule out nitrosamine byproducts .

- Elemental Analysis : Validate C/H/N ratios (±0.4% theoretical) to detect residual solvents or salts .

Advanced: How to address contradictions in tumorigenicity data across animal models?

Methodological Answer:

Discrepancies (e.g., subcutaneous vs. oral administration outcomes) may arise from metabolic differences:

- Metabolite Profiling : Use LC-MS/MS to compare bioactivation pathways (e.g., CYP450-mediated nitrosamine formation) in rodents vs. primates .

- Dose-Response Studies : Establish NOAEL (no-observed-adverse-effect level) thresholds using isogenic mouse strains to control for genetic variability .

- Mechanistic Studies : Evaluate DNA adduct formation (³²P-postlabeling) or p53 mutation profiles in target tissues .

Basic: What are the primary degradation products, and how are they managed?

Methodological Answer:

Thermal or photolytic decomposition generates:

- NOₓ Gases : Detect via FTIR or gas sensors; neutralize with alkaline scrubbers .

- Piperazine Derivatives : Monitor via GC-MS (e.g., ethyl piperazinecarboxylate) and remove via recrystallization .

- Storage Mitigation : Use amber vials and antioxidant stabilizers (e.g., BHT) to slow degradation .

Advanced: How to optimize substituent effects for structure-activity relationship (SAR) studies?

Methodological Answer:

- Electron-Withdrawing Groups : Replace the ethyl ester with trifluoroethyl to enhance metabolic stability (logP reduction from 1.2 to 0.8) .

- Nitroso Position : Compare 4-nitroso vs. 2-nitroso analogs using molecular docking (e.g., AutoDock Vina) to assess target binding (e.g., kinase inhibition) .

- Bioisosteres : Substitute nitroso with cyano or acyloxy groups; evaluate cytotoxicity in HepG2 cells .

Basic: What regulatory guidelines apply to its use in preclinical studies?

Methodological Answer:

- EPA TSCA : Listed on the Toxic Substances Control Act inventory; document disposal via incineration .

- OECD 423 : Follow acute oral toxicity testing protocols (50 mg/kg limit for GHS Category 4) .

- IATA/DOT : Classify as non-hazardous for transport if purity >98% and stabilized .

Advanced: How to resolve discrepancies in NO release assays in vitro vs. in vivo?

Methodological Answer:

- In Vitro : Use aortic ring assays (rabbit/rat) with ODQ (sGC inhibitor) to confirm NO-specific vasodilation .

- In Vivo : Measure plasma S-nitrosothiols (SNOs) via triiodide chemiluminescence; correct for hemoglobin interference .

- Pharmacokinetic Modeling : Integrate NO release half-life (t₁/₂ ~30 min) with compartmental models to predict tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.